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Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

Cat. No.: B123181 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-
methylquinoline

Introduction
2-Chloro-4-methylquinoline, also known as 2-chlorolepidine, is a heterocyclic compound that

serves as a crucial intermediate in the synthesis of a wide array of more complex molecules,

including pharmaceuticals and dyes.[1] Its molecular structure, comprising a quinoline core

substituted with a chloro group and a methyl group, imparts specific reactivity and properties

that are of significant interest to researchers in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in drug development and

chemical research. Spectroscopic techniques provide a non-destructive and highly detailed

view of the molecular architecture. This guide offers an in-depth analysis of 2-Chloro-4-
methylquinoline using four cornerstone spectroscopic methods: Nuclear Magnetic Resonance

(NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The narrative is designed to blend theoretical principles with practical, field-proven insights,

explaining not just the data, but the causality behind the experimental choices and

interpretation.

Molecular Identity and Structure
A foundational understanding begins with the basic molecular properties and a clear structural

representation for spectroscopic assignment.
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Table 1: Chemical Identity of 2-Chloro-4-methylquinoline
Property Value Source

CAS Number 634-47-9 [2][3]

Molecular Formula C₁₀H₈ClN [2][3]

Molecular Weight 177.63 g/mol [2]

Appearance White crystals or powder [4]

Melting Point 53.0-59.0 °C [4]

SMILES Cc1cc(Cl)nc2ccccc12

InChI Key
PFEIMKNQOIFKSW-

UHFFFAOYSA-N
[2]

To facilitate a detailed discussion of the NMR spectra, the atoms in the 2-Chloro-4-
methylquinoline molecule are systematically numbered as shown in the diagram below.

Figure 2: General NMR Experimental Workflow
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Figure 2: General NMR Experimental Workflow

¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their

electronic surroundings (chemical shift), and their proximity to other protons (spin-spin

coupling).
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Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-methylquinoline and dissolve

it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Transfer the solution to a 5 mm NMR tube. The spectrum is recorded on a

spectrometer operating at a frequency of 400 MHz or higher. [5]3. Acquisition: Before

acquisition, the instrument is locked onto the deuterium signal of the solvent, and the

magnetic field homogeneity is optimized (shimming).

Parameters: A standard proton experiment is run, typically with a 30° pulse angle, a

relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.

Processing: The resulting Free Induction Decay (FID) is processed with an exponential

window function and Fourier transformed. The spectrum is then phase-corrected, baseline-

corrected, and referenced to the TMS signal at 0.00 ppm.

The aromatic region of the spectrum is characteristic of a substituted quinoline. The protons on

the carbocyclic ring (H5, H6, H7, H8) form a complex splitting pattern, while the proton on the

heterocyclic ring (H3) and the methyl protons (CH₃) appear as distinct signals.

Table 2: Expected ¹H NMR Spectroscopic Data (in CDCl₃)
Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

H8 ~8.10 Doublet (d) ~8.4 1H

H5 ~7.95 Doublet (d) ~8.4 1H

H7 ~7.70
Triplet of

doublets (td)
~8.4, 1.4 1H

H6 ~7.55
Triplet of

doublets (td)
~8.4, 1.2 1H

H3 ~7.20 Singlet (s) - 1H

CH₃ (C4) ~2.65 Singlet (s) - 3H
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Aromatic Protons (H5-H8): These protons on the benzene ring portion of the quinoline

system typically resonate between 7.5 and 8.2 ppm. [6]H8 is often the most deshielded due

to the anisotropic effect of the nearby nitrogen atom and ring current. H5 is similarly

deshielded. H6 and H7 appear further upfield and show more complex splitting as they are

coupled to multiple neighbors. The expected pattern is two doublets and two triplets (or more

complex multiplets). [7]* Heterocyclic Proton (H3): The proton at the C3 position is a singlet

because it has no adjacent protons to couple with. Its chemical shift is influenced by the

adjacent chloro- and methyl-substituted carbons.

Methyl Protons (CH₃): The three protons of the methyl group at C4 are equivalent and

appear as a sharp singlet, typically upfield around 2.6-2.7 ppm. [6]

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. With

proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.

Sample and Instrument: The same sample prepared for ¹H NMR can be used. The

spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. [8]A

sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2

seconds) are required due to the low natural abundance of ¹³C and its longer relaxation

times. [9][10]3. Processing: The data is processed similarly to the ¹H spectrum. The solvent

signal (CDCl₃ at δ 77.16 ppm) is used for referencing.

The spectrum will show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the

molecule. The chemical shifts are highly dependent on the electronic environment, particularly

the influence of the nitrogen and chlorine atoms.

Table 3: Expected ¹³C NMR Spectroscopic Data (in
CDCl₃)
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C2 ~151.0

C4 ~148.5

C8a ~147.0

C7 ~130.0

C5 ~129.5

C8 ~127.0

C4a ~126.5

C6 ~124.0

C3 ~121.0

CH₃ (C4) ~18.5

Quaternary Carbons: C2, C4, C4a, and C8a are quaternary and generally show lower

intensity peaks. C2 is significantly downfield due to being bonded to both nitrogen and

chlorine. C4 is also downfield, influenced by the nitrogen and the methyl group. [11][12]*

Protonated Aromatic Carbons: C3, C5, C6, C7, and C8 appear in the typical aromatic region

(120-135 ppm). Their specific shifts are determined by their position relative to the

substituents and the nitrogen atom.

Methyl Carbon: The methyl carbon (CH₃) is found in the aliphatic region, typically far upfield

around 18-20 ppm. [6]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for

volatile, thermally stable compounds like 2-Chloro-4-methylquinoline. [13][14]
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Figure 3: Key Fragmentation in EI-MS
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Figure 3: Key Fragmentation in EI-MS

Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. [15]2. Ionization: The sample is vaporized

by heating, and the resulting gas-phase molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation. [15]3. Analysis: The

resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum.

The mass spectrum for 2-Chloro-4-methylquinoline is available in the NIST Chemistry

WebBook. [3]

Table 4: Key Mass Spectrometry Data (EI)
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m/z Relative Intensity Proposed Identity Notes

177 High
[M]⁺˙ (Molecular Ion,

³⁵Cl)

The base peak,

confirming the

molecular weight.

179 ~32% of 177
[M+2]⁺˙ (Isotope

Peak, ³⁷Cl)

The characteristic

M+2 peak due to the

natural abundance of

the ³⁷Cl isotope

(~32.5% of ³⁵Cl). This

is definitive evidence

of a single chlorine

atom.

142 High [M - Cl]⁺

Loss of a chlorine

radical from the

molecular ion.

141 Moderate [M - Cl - H]⁺

Loss of a hydrogen

radical following the

loss of chlorine.

115 Moderate [C₉H₇]⁺

Further fragmentation,

likely loss of HCN

from the m/z 142

fragment.

Molecular Ion Peak: The presence of a strong molecular ion peak at m/z 177 is characteristic

of aromatic heterocyclic compounds, which are relatively stable under EI conditions. [16]*

Chlorine Isotope Pattern: The most crucial diagnostic feature is the pair of peaks at m/z 177

and 179 with an approximate 3:1 intensity ratio. This pattern is a definitive signature for a

molecule containing one chlorine atom.

Primary Fragmentation: The most significant fragmentation pathway is the loss of the

chlorine atom to form a stable cation at m/z 142. [3]This fragment can subsequently lose a

hydrogen atom to form the ion at m/z 141.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

This method is ideal for solid samples and avoids interference from solvents. [17]1. Sample

Preparation: Dissolve a small amount of 2-Chloro-4-methylquinoline (~10-20 mg) in a few

drops of a volatile solvent like methylene chloride. 2. Film Deposition: Place a single drop of

this solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate

completely, leaving a thin, even film of the solid compound on the plate. [17]3. Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A

background spectrum of the clean, empty beam path should be run first and automatically

subtracted from the sample spectrum. 4. Analysis: The resulting spectrum plots transmittance

or absorbance versus wavenumber (cm⁻¹).

The IR spectrum provides a unique "fingerprint" for the molecule. Key absorption bands confirm

the presence of aromatic C-H bonds, C=C and C=N double bonds, and the C-Cl bond.

Table 5: Key Infrared Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050 C-H Stretch Aromatic C-H

~2950 C-H Stretch Methyl (CH₃)

~1600, ~1560, ~1500 C=C and C=N Stretch Quinoline Ring

~1450 C-H Bend Methyl (CH₃)

~850-750 C-H Bend (out-of-plane) Aromatic C-H

~700-600 C-Cl Stretch Aryl Halide

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weak to

medium peaks characteristic of C-H bonds on the aromatic ring. Just below 3000 cm⁻¹,

absorptions for the methyl group C-H bonds will appear. [18]* Ring Vibrations (C=C/C=N):

The region from 1620-1450 cm⁻¹ is dominated by strong, sharp absorptions from the

stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the
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quinoline aromatic system. [19]* Fingerprint Region: Below 1400 cm⁻¹, the spectrum

becomes highly complex with various bending and stretching vibrations. The strong out-of-

plane C-H bending bands between 850-750 cm⁻¹ are diagnostic for the substitution pattern

on the benzene ring. The C-Cl stretch is expected to appear in the lower frequency range of

this region. [19]

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared

Spectroscopy provides a comprehensive and self-validating characterization of 2-Chloro-4-
methylquinoline. NMR spectroscopy elucidates the precise carbon-hydrogen framework, MS

confirms the molecular weight and the presence of chlorine, and IR spectroscopy identifies the

key functional groups and aromatic nature of the compound. Together, these techniques form

an indispensable toolkit for researchers, confirming the identity, structure, and purity of this vital

chemical intermediate, thereby ensuring the integrity of subsequent research and development

efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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